molecular formula C11H18Cl2N2O2 B573089 3-Methoxy-4-morpholinoaniline dihydrochloride CAS No. 1226776-91-5

3-Methoxy-4-morpholinoaniline dihydrochloride

Cat. No.: B573089
CAS No.: 1226776-91-5
M. Wt: 281.177
InChI Key: ODXRLVZVGWFQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Methoxy-4-morpholinoaniline dihydrochloride involves several steps. One common method includes the reaction of 3-methoxyaniline with morpholine in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at a controlled temperature . The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Chemical Reactions Analysis

3-Methoxy-4-morpholinoaniline dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methoxy-4-morpholinoaniline dihydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-morpholinoaniline dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of protein-protein interactions .

Comparison with Similar Compounds

3-Methoxy-4-morpholinoaniline dihydrochloride can be compared with similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-methoxy-4-morpholin-4-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13;;/h2-3,8H,4-7,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXRLVZVGWFQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.